molecular formula C13H11F3N2O3 B11188540 methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate

methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate

Cat. No.: B11188540
M. Wt: 300.23 g/mol
InChI Key: TYTFDKZUKRSYDH-UHFFFAOYSA-N
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Description

Methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate typically involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol. The reaction mixture is heated to 80°C for 15 hours and then cooled to room temperature. Sodium hydroxide is added to the mixture, which is then stirred for an additional hour .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and controlled reaction conditions can help in achieving higher yields and purity. The process may also involve the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol
  • 1-Methyl-5-trifluoromethyl-1H-pyrazol-3-ol
  • Fluoxetine (Prozac)
  • Celecoxib (Celebrex)

Uniqueness

Methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a hydroxy group and a trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11F3N2O3

Molecular Weight

300.23 g/mol

IUPAC Name

methyl 2-[3-oxo-2-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C13H11F3N2O3/c1-21-12(20)7-9-6-11(19)18(17-9)10-4-2-8(3-5-10)13(14,15)16/h2-6,17H,7H2,1H3

InChI Key

TYTFDKZUKRSYDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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